molecular formula C12H13NO2 B11897140 2-(6-ethyl-1H-indol-3-yl)acetic acid CAS No. 52531-21-2

2-(6-ethyl-1H-indol-3-yl)acetic acid

Cat. No.: B11897140
CAS No.: 52531-21-2
M. Wt: 203.24 g/mol
InChI Key: OZRYGONJGSBEHD-UHFFFAOYSA-N
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Description

2-(6-ethyl-1H-indol-3-yl)acetic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with an ethyl group at the 6-position and an acetic acid moiety at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 6-ethylindole and bromoacetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to achieve high yields and purity. Common reagents used in the industrial synthesis include methanesulfonic acid and methanol as solvents. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-ethyl-1H-indol-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its role in plant growth regulation as it is structurally similar to indole-3-acetic acid, a known plant hormone.

    Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(6-ethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic the activity of natural indole-3-acetic acid by binding to auxin receptors, thereby influencing plant growth and development. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-ethyl-1H-indol-3-yl)acetic acid is unique due to the presence of the ethyl group at the 6-position, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

52531-21-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(6-ethyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(14)15)7-13-11(10)5-8/h3-5,7,13H,2,6H2,1H3,(H,14,15)

InChI Key

OZRYGONJGSBEHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CN2)CC(=O)O

Origin of Product

United States

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